An In-depth Technical Guide to Ethyl Oxazolo[4,5-b]pyridine-2-carboxylate: Structure, Properties, and Synthesis
An In-depth Technical Guide to Ethyl Oxazolo[4,5-b]pyridine-2-carboxylate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl oxazolo[4,5-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and the broad spectrum of biological activities associated with its core scaffold.
Introduction: The Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in drug discovery and materials science. As a fused bicyclic system containing both a pyridine and an oxazole ring, it is considered an isostere of purine, a fundamental component of nucleic acids. This structural similarity is a key reason for the diverse biological activities exhibited by its derivatives, which range from anticancer and anti-inflammatory to antimicrobial and antiviral properties.[1] Ethyl oxazolo[4,5-b]pyridine-2-carboxylate is a key derivative, featuring an ethyl ester group at the 2-position of the oxazole ring, which serves as a versatile handle for further chemical modifications.
Chemical Structure and Properties
The chemical structure of ethyl oxazolo[4,5-b]pyridine-2-carboxylate is characterized by the fusion of a pyridine ring and an oxazole ring. The ethyl carboxylate group at the 2-position is a key feature for its reactivity and potential for derivatization.
Chemical Structure:
Physicochemical Properties
Experimental data for the physicochemical properties of ethyl oxazolo[4,5-b]pyridine-2-carboxylate are not extensively reported in the literature. The following table includes known identifiers and predicted properties.
| Property | Value | Source |
| IUPAC Name | ethyl[2][3]oxazolo[4,5-b]pyridine-2-carboxylate | - |
| CAS Number | 93129-56-7 | [4] |
| Molecular Formula | C₉H₈N₂O₃ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis of Ethyl Oxazolo[4,5-b]pyridine-2-carboxylate
The synthesis of the oxazolo[4,5-b]pyridine scaffold is most commonly achieved through the condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid derivative.[3][6] For the title compound, the logical and most direct approach involves the reaction of 2-amino-3-hydroxypyridine with a C2 synthon bearing an ethyl ester, such as diethyl oxalate or ethyl chlorooxoacetate.
The reaction with diethyl oxalate is particularly relevant as it is known to react with primary amines to form oxamides.[7] In the case of 2-amino-3-hydroxypyridine, the presence of the ortho-hydroxyl group facilitates an intramolecular cyclization to form the oxazole ring.
Proposed Synthetic Workflow
The proposed synthesis is a one-pot reaction where 2-amino-3-hydroxypyridine is heated with an excess of diethyl oxalate. Diethyl oxalate serves as both a reactant and the reaction solvent. The initial nucleophilic attack of the amino group on one of the ester carbonyls of diethyl oxalate, followed by elimination of ethanol, forms an intermediate oxamic ester. Subsequent intramolecular cyclization via the hydroxyl group with the elimination of a second molecule of ethanol yields the final product.
Caption: Proposed synthetic workflow for ethyl oxazolo[4,5-b]pyridine-2-carboxylate.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of related oxazolopyridines and the known reactivity of 2-amino-3-hydroxypyridine.[1]
Materials:
-
2-Amino-3-hydroxypyridine
-
Diethyl oxalate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 equivalent).
-
Add an excess of diethyl oxalate (e.g., 5-10 equivalents). Diethyl oxalate will act as both a reactant and the solvent.
-
Heat the reaction mixture to reflux (the boiling point of diethyl oxalate is approximately 185 °C) and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate from the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted diethyl oxalate.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl oxazolo[4,5-b]pyridine-2-carboxylate.
Causality Behind Experimental Choices:
-
Excess Diethyl Oxalate: Using diethyl oxalate in excess ensures that it can effectively serve as the reaction medium and drives the reaction to completion according to Le Chatelier's principle.
-
Heating/Reflux: The condensation and cyclization reactions require an elevated temperature to overcome the activation energy barrier. Refluxing at the boiling point of diethyl oxalate provides a stable and sufficiently high reaction temperature.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities and the isolation of the product in a highly pure form.
Expected Spectral Analysis
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl group protons: A quartet at approximately δ 4.4-4.6 ppm (2H, -O-CH₂-CH₃) and a triplet at approximately δ 1.4-1.5 ppm (3H, -O-CH₂-CH₃).
-
Pyridine ring protons: Three distinct aromatic protons in the region of δ 7.5-8.8 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of the fused ring system.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester carbonyl carbon: A peak around δ 160-165 ppm.
-
Oxazole ring carbons: Two characteristic peaks in the aromatic region, one at a lower field (around δ 155-160 ppm for C=O) and another at a higher field.
-
Pyridine ring carbons: Three signals in the aromatic region, typically between δ 110-150 ppm.
-
Ethyl group carbons: A signal for the -O-CH₂- carbon at approximately δ 62-64 ppm and a signal for the -CH₃ carbon at approximately δ 14-15 ppm.
IR (Infrared) Spectroscopy:
-
C=O stretch (ester): A strong absorption band in the region of 1730-1750 cm⁻¹.
-
C=N and C=C stretching (aromatic rings): Multiple absorption bands in the range of 1500-1650 cm⁻¹.
-
C-O stretching (ester and oxazole ring): Absorption bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 192, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the entire ethyl ester group (-COOCH₂CH₃, m/z = 73).
Applications and Biological Activities of the Oxazolo[4,5-b]pyridine Core
Derivatives of the oxazolo[4,5-b]pyridine scaffold have been extensively investigated for their therapeutic potential across various disease areas. The versatility of this core structure allows for the introduction of various substituents, leading to a wide range of biological activities.
Caption: Diverse biological activities of the oxazolo[4,5-b]pyridine scaffold.
-
Anticancer Activity: Numerous derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell growth and survival.[1]
-
Anti-inflammatory Potential: Certain oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a key regulator of inflammatory pathways.[11]
-
Antimicrobial and Antiviral Properties: The scaffold has been incorporated into molecules exhibiting activity against a range of bacteria, fungi, and viruses.
-
Antithrombotic Applications: Some functionalized oxazolo[4,5-b]pyridines have been explored as antagonists of the glycoprotein IIb/IIIa receptor, a critical component in platelet aggregation, suggesting their potential as antithrombotic agents.[3][6]
-
Fluorescent Probes and Materials Science: The rigid, planar structure of the oxazolo[4,5-b]pyridine system has led to the development of derivatives with interesting photophysical properties, making them suitable for applications as fluorescent probes and in organic light-emitting diodes (OLEDs).[10]
Conclusion
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate is a valuable heterocyclic compound, not only for its own potential but also as a key intermediate for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic potential of the oxazolo[4,5-b]pyridine scaffold, makes it a compound of high interest for further research and development in medicinal chemistry and materials science. This guide provides a solid foundation for researchers looking to work with this promising molecule.
References
-
Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry & Centre National de la Recherche Scientifique. (2019). Supporting Information. Retrieved from [Link]
-
Guillon, J., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Retrieved from [Link]
- Guillon, J., et al. (2001).
- Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075.
- Suder, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196.
- Palamarchuk, I. V., & Kulakov, I. V. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2(1).
-
Thoreauchem. (n.d.). ethyl[2][3]oxazolo[4,5-b]pyridine-2-carboxylate-93129-56-7. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1A29: CALMODULIN COMPLEXED WITH TRIFLUOPERAZINE (1:2 COMPLEX). Retrieved from [Link]
- Glushkov, V. A., & Shklyaeva, E. V. (2015). Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. Chemistry of Heterocyclic Compounds, 51(8), 724-731.
- Fox, J. M., et al. (2000). The 5HT(1B) receptor agonist, CP-93129, inhibits [(3)H]-GABA release from rat globus pallidus slices and reverses akinesia following intrapallidal injection in the reserpine-treated rat. British Journal of Pharmacology, 130(8), 1919-1926.
- Bourguignon, J. J., & Wermuth, C. G. (1991). EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Rody, H. J., & Dahlaus, J. (1977). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
-
Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]
- Singh, P., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 87(6), 918-926.
-
Supporting information for: Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by Intra- and Intermolecular Pd-Catalyzed Direct C-H Functionalization. (n.d.). Retrieved from [Link]
- Asian Publication Corporation. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(2), 437-439.
- MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 31(3), 1-18.
- Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.
-
NextSDS. (n.d.). ethyl thiazolo[4,5-b]pyridine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]
- Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. Asian Journal of Chemistry, 28(2), 437-439.
- Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075.
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:1823873-36-4 | Ethyl thiazolo[4,5-b]pyridine-2-carboxylate. Retrieved from [Link]
- Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(14), 7715-7718.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Ethyl oxazolo[4,5-b]pyridine-2-carboxylate/CAS:93129-56-7-HXCHEM [hxchem.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
